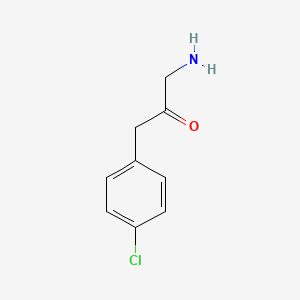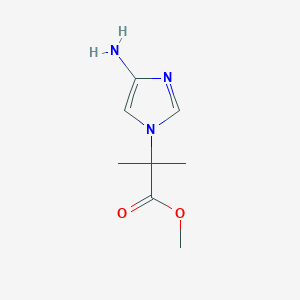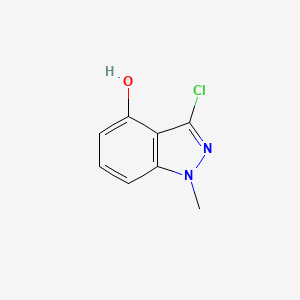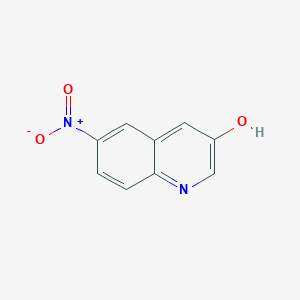
1-Amino-3-(4-chlorophenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-3-(4-chlorophenyl)propan-2-one is an organic compound with the molecular formula C9H10ClNO It is a derivative of phenylpropanone, where the phenyl ring is substituted with a chlorine atom at the para position and an amino group at the alpha position
準備方法
Synthetic Routes and Reaction Conditions
1-Amino-3-(4-chlorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chloro-β-nitrostyrene, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1-Amino-3-(4-chlorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Products may include 4-chlorophenylacetone or 4-chlorobenzoic acid.
Reduction: Products may include 1-amino-3-(4-chlorophenyl)propan-2-ol.
Substitution: Various substituted derivatives can be formed depending on the reagents used.
科学的研究の応用
1-Amino-3-(4-chlorophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 1-amino-3-(4-chlorophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the chlorine atom can participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various cellular processes, including enzyme activity and signal transduction pathways.
類似化合物との比較
Similar Compounds
- 1-Amino-3-(2-chlorophenyl)propan-2-one
- 1-Amino-3-(4-fluorophenyl)propan-2-one
- 1-Amino-3-(4-bromophenyl)propan-2-one
Uniqueness
1-Amino-3-(4-chlorophenyl)propan-2-one is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, the para-chlorine substitution may result in different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for research and development.
特性
分子式 |
C9H10ClNO |
|---|---|
分子量 |
183.63 g/mol |
IUPAC名 |
1-amino-3-(4-chlorophenyl)propan-2-one |
InChI |
InChI=1S/C9H10ClNO/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4H,5-6,11H2 |
InChIキー |
MAPJFOLKFMWQLA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(=O)CN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Methoxythieno[3,2-d]pyrimidin-4-ol](/img/structure/B11908613.png)
![6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline](/img/structure/B11908614.png)




![3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B11908643.png)
![(2-Ethyl-7-methyl-3H-imidazo[4,5-b]pyridin-5-yl)methanol](/img/structure/B11908650.png)


![N-Methyl-[3,3'-bipyridin]-5-amine](/img/structure/B11908676.png)
